

Mass spectrometry methods for identifying PROTAC-protein conjugation

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Compound of Interest

Mal-amido-PEG2-C2-amido-PhC2-C0-AZD

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Application Note & Protocols

Topic: Mass Spectrometry Methods for Identifying and Characterizing PROTAC-Protein Interactions

Audience: Researchers, scientists, and drug development professionals.

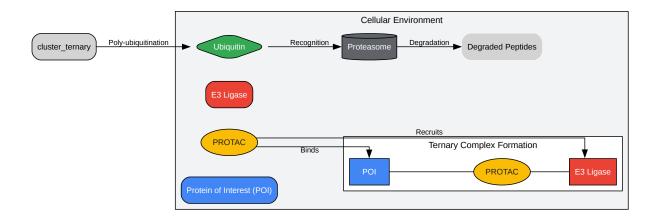
Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the degradation of the target protein.[1][2][3] These heterobifunctional molecules consist of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3][4][5] This dual binding induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[4][6]

Mass spectrometry (MS) has become an indispensable tool in the development and validation of PROTACs.[7] MS-based methods are crucial for confirming target engagement, identifying specific conjugation sites for covalent PROTACs, analyzing the formation of the critical ternary complex, and quantifying the degradation of the target protein across the entire proteome.[7][8]



This application note provides an overview of key mass spectrometry techniques and detailed protocols for their application in PROTAC research.



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Figure 1: Mechanism of PROTAC-induced protein degradation.

Mass Spectrometry Strategies for PROTAC Analysis

Several MS-based strategies can be employed to study PROTAC-protein interactions, each providing unique insights.

- Bottom-Up Proteomics: This is the most common approach. Proteins are enzymatically digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is powerful for:
 - Identifying Conjugation Sites: For covalent PROTACs, bottom-up proteomics can pinpoint
 the exact amino acid residue modified by the molecule by identifying peptides with a mass
 shift corresponding to the PROTAC or a fragment thereof.[9]

Methodological & Application





- Quantifying Protein Degradation: By comparing the abundance of peptides from a POI in treated versus untreated cells, one can precisely quantify degradation efficiency. Global proteomic analysis can simultaneously assess selectivity and identify off-target effects.[10]
 [11]
- Top-Down Proteomics: This technique analyzes intact proteins without prior digestion.[12] It
 is particularly useful for characterizing covalent PROTAC-protein conjugates, providing an
 accurate mass measurement of the entire modified protein and helping to resolve different
 modification states.[13]
- Native Mass Spectrometry (nMS): Native MS analyzes proteins and protein complexes in their non-denatured, folded states.[14] This allows for the direct observation of non-covalent interactions. For PROTACs, nMS is uniquely capable of detecting the formation of the ternary complex (POI-PROTAC-E3), as well as intermediate binary complexes, providing insights into binding affinity and cooperativity.[6][15][16]



Bottom-Up Proteomics Native MS Purified POI, E3 Ligase Cells +/- PROTAC + PROTAC Cell Lysis & Buffer Exchange to **Protein Extraction** Volatile Buffer Reduction, Alkylation Native ESI-MS & Enzymatic Digestion Deconvolution & LC-MS/MS Analysis Complex Analysis Ternary Complex Data Analysis (Peptide ID & Quant) Confirmation Site Identification &

General Mass Spectrometry Workflows for PROTACs

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Figure 2: Overview of bottom-up and native MS experimental workflows.

Experimental Protocols

Protocol 1: Identification of Covalent PROTAC Conjugation Site by Bottom-Up Proteomics

Degradation Profile



This protocol outlines the steps to identify the specific amino acid residue modified by a covalent PROTAC in a cellular context.

Materials:

- Cell culture reagents
- Covalent PROTAC and vehicle control (e.g., DMSO)
- Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
- Dithiothreitol (DTT), Iodoacetamide (IAA)
- Urea, Ammonium Bicarbonate
- Sequencing-grade trypsin
- Formic acid, Acetonitrile
- LC-MS/MS system (e.g., Orbitrap)

Methodology:

- Cell Treatment and Lysis:
 - Culture cells to ~80-90% confluency.
 - Treat cells with the covalent PROTAC at the desired concentration and time. Include a
 vehicle-treated control.
 - Harvest cells, wash with cold PBS, and lyse with lysis buffer on ice.
 - Clarify lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C) and collect the supernatant. Determine protein concentration (e.g., BCA assay).
- · Protein Digestion:
 - Aliquot 100 μg of protein from each sample.



- Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
- Cool to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes to alkylate cysteines.
- Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
- Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
- Peptide Cleanup:
 - Stop the digestion by adding formic acid to a final concentration of 1%.
 - Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
 - Dry the purified peptides in a vacuum centrifuge.
- LC-MS/MS Analysis:
 - Reconstitute peptides in 2% acetonitrile/0.1% formic acid.
 - Inject the sample onto a reverse-phase LC column (e.g., C18).
 - Elute peptides using a gradient of increasing acetonitrile over 60-120 minutes.
 - Analyze the eluting peptides on a mass spectrometer operating in data-dependent acquisition (DDA) mode. The MS1 scan acquires full spectra, and the top N most intense precursor ions are selected for MS2 fragmentation (HCD or CID).
- Data Analysis:
 - Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to search the raw MS data against a protein database.
 - Specify trypsin as the enzyme.
 - Set carbamidomethylation of cysteine as a fixed modification.



- Crucially, define the mass of the PROTAC (or its reactive fragment) as a variable modification on potential target residues (e.g., cysteine, lysine).
- The software will identify peptides that are modified with the PROTAC, confirming the conjugation and identifying the specific amino acid residue.

Protocol 2: Analysis of Ternary Complex Formation by Native MS

This protocol describes the analysis of the non-covalent POI-PROTAC-E3 ligase complex.[15] [17]

Materials:

- Purified Protein of Interest (POI)
- Purified E3 Ligase complex (e.g., VCB VHL, Elongin C, Elongin B)
- PROTAC stock solution (e.g., in DMSO)
- Volatile buffer (e.g., 150 mM Ammonium Acetate, pH 7.5)
- Native ESI-MS system (e.g., Q-TOF or Orbitrap modified for native analysis)

Methodology:

- Sample Preparation:
 - Buffer exchange the purified POI and E3 ligase into the volatile ammonium acetate buffer using size-exclusion chromatography or buffer exchange columns.
 - Determine the final protein concentrations.
 - $\circ~$ In a microcentrifuge tube, mix the POI and E3 ligase at desired concentrations (e.g., 5 μM each).
 - \circ Add the PROTAC to the protein mixture at varying concentrations (e.g., 0 μ M, 5 μ M, 10 μ M, 20 μ M). Ensure the final DMSO concentration is low and constant across all samples



(e.g., <1%).[15]

- Incubate the mixture at room temperature for 30-60 minutes to allow complex formation.
- Native MS Analysis:
 - Introduce the sample into the mass spectrometer using a nano-electrospray source with gold-coated capillaries.
 - Use gentle source conditions (e.g., low capillary voltage, minimal cone voltage/source fragmentation) to preserve the non-covalent complexes during ionization and transfer into the gas phase.[14]
 - Acquire data in a high m/z range (e.g., 2,000 10,000 m/z) to detect the large, multiprotein complexes.
- Data Analysis:
 - Process the raw spectra to identify the charge state envelopes for each species: unbound POI, unbound E3, binary complexes (POI-PROTAC, E3-PROTAC), and the ternary complex (POI-PROTAC-E3).[6]
 - Deconvolute the mass spectra to determine the experimental masses of the observed species and confirm their identities.
 - Calculate the relative abundance of each species by integrating the peak intensities across their respective charge states. This provides a semi-quantitative measure of ternary complex formation.[15][18]

Data Presentation

Quantitative data from MS experiments should be presented clearly to allow for straightforward interpretation and comparison.

Table 1: Example Data from a Global Proteomics (Bottom-Up) Experiment. This table shows the quantitative results for a PROTAC targeting BRD4, demonstrating on-target degradation and assessing off-target effects.



Protein	Gene Name	Log2 Fold Change (PROTAC/Vehi cle)	p-value	Comment
Bromodomain- containing protein 4	BRD4	-3.5	< 0.0001	On-Target
Bromodomain- containing protein 3	BRD3	-2.8	< 0.001	Known Off- Target
Bromodomain- containing protein 2	BRD2	-2.5	< 0.001	Known Off- Target
Histone H3.3	H3-3A	0.1	0.85	No Significant Change
GAPDH	GAPDH	-0.05	0.92	No Significant Change

Table 2: Example Data from a Native MS Titration Experiment. This table summarizes the relative abundance of different species observed when titrating a PROTAC against a fixed concentration of POI (BRD4BD2) and E3 Ligase (VCB). Data is derived from the relative signal intensity of observed complexes.[15]

PROTAC Conc. (μM)	% Unbound POI	% Unbound E3	% Binary Complexes	% Ternary Complex
0	55	45	0	0
2.5	40	35	12	13
5.0	25	20	15	40
10.0	10	10	15	65
20.0	5	5	12	78



Conclusion

Mass spectrometry offers a versatile and powerful suite of tools for the discovery and characterization of PROTACs.[7] Bottom-up proteomics provides detailed information on covalent conjugation and global protein degradation, which is essential for confirming a PROTAC's efficacy and selectivity.[11][19] Concurrently, native MS delivers unique insights into the thermodynamics and kinetics of the ternary complex formation that drives the entire degradation process.[17][20] By integrating these complementary MS-based approaches, researchers can build a comprehensive understanding of a PROTAC's mechanism of action, accelerating the development of this promising new class of therapeutics.

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